5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-16(22-25-12)18(24)21-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTRAVDIIRJQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinazoline ring, followed by the introduction of the piperidine and oxazole rings. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Effects
- Recent studies suggest that compounds similar to 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide may exhibit neuroprotective properties. Research has indicated that derivatives of this compound can inhibit tau protein aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .
- Tyrosinase Inhibition
- Histamine Receptor Modulation
Case Study 1: Neurodegenerative Disease Treatment
A study published in a peer-reviewed journal explored the efficacy of compounds related to this compound in a mouse model of Alzheimer's disease. The results indicated significant reductions in tau pathology and improvements in cognitive function when administered at specific dosages over a period of four weeks .
Case Study 2: Cosmetic Applications
In cosmetic science, the potential for using tyrosinase inhibitors derived from this compound has been investigated. A clinical trial involving topical formulations containing tyrosinase inhibitors showed promising results in reducing age spots and promoting an even skin tone among participants over a twelve-week period .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism by which 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Patent Literature ()
The European patent EP 3 532 474 B1 describes compounds with piperidin-4-yl cores substituted with benzamide or triazolopyridine groups. Key examples include:
- N-[1-(cyclopropylcarbonyl)piperidin-4-yl]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide
- 5-fluoro-N-[1-(methylsulfonyl)piperidin-4-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]-pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide
Comparison :
- Core Similarity : Both the target compound and these analogs utilize a piperidin-4-yl scaffold.
- Key Differences: The patent compounds feature triazolopyridine substituents, whereas the target compound has a tetrahydroquinazoline group. The oxazole-carboxamide in the target compound replaces the benzamide in the patent analogs.
Piperidine-Based Opioid Analogs ()
lists fentanyl derivatives (e.g., furanylfentanyl , cyclopropylfentanyl ) with N-phenyl-N-piperidin-4-yl frameworks.
Comparison :
- Structural Overlap : The piperidin-4-yl group is common, but opioid analogs lack the oxazole-carboxamide and tetrahydroquinazoline moieties.
- Functional Implications: Fentanyl analogs primarily target μ-opioid receptors, whereas the target compound’s oxazole and quinazoline groups suggest divergent applications (e.g., kinase or adenosine receptor modulation) .
Oxazole and Heterocyclic Derivatives ()
includes oxazole-carboxamides such as N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide and 2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol.
Comparison :
- Oxazole Core : The target compound shares the 1,2-oxazole-3-carboxamide motif, which is linked to improved metabolic stability compared to thiophene or pyrazole derivatives.
- Substituent Effects : The tetrahydroquinazoline in the target compound may enhance binding to kinases (e.g., EGFR or JAK kinases) compared to the thiophene or dimethyloxazole groups in ’s compounds, which are typically associated with GPCR or enzyme inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Tetrahydroquinazoline vs. Triazolopyridine : The tetrahydroquinazoline’s benzopyrimidine structure may confer stronger kinase inhibition than triazolopyridine, which is smaller and less planar .
- Oxazole vs. Benzamide : Oxazole-carboxamides exhibit higher resistance to enzymatic degradation compared to benzamides, as seen in ’s analogs .
- Piperidine Substitution : The 5,6,7,8-tetrahydroquinazolin-4-yl group on piperidine likely reduces off-target GPCR effects compared to fentanyl-like piperidine substitutions .
Notes
- The tetrahydroquinazoline moiety is understudied in the evidence but is structurally analogous to kinase inhibitors like gefitinib.
- Further studies should prioritize synthesizing the target compound and evaluating its affinity for kinase or GPCR targets.
Biological Activity
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,2-Oxazole ring : Contributes to its biological activity.
- Piperidine moiety : Implicates in receptor interactions.
- Tetrahydroquinazoline : Associated with various pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tankyrase : It shows potential as a tankyrase inhibitor, which could have implications in cancer treatment by suppressing metastasis .
- Histamine Receptor Modulation : The compound acts as an antagonist for the Histamine H4 receptor, which is linked to inflammatory responses and could be beneficial in treating conditions like tinnitus .
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds derived from the same chemical class. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential effectiveness.
Case Studies
- Cancer Metastasis Inhibition : In vitro studies demonstrated that tankyrase inhibitors can significantly reduce cell migration in cancer cell lines. Compounds similar to this compound were tested for their ability to inhibit cancer cell metastasis in assays .
- Histamine H4 Receptor Antagonism : A study explored the effects of various H4 receptor antagonists on inflammatory models. The findings suggested that compounds with similar structures could effectively modulate immune responses and alleviate symptoms associated with allergic reactions and chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of the tetrahydroquinazoline and piperidine moieties. Key intermediates include:
- 5,6,7,8-Tetrahydroquinazolin-4-amine : Synthesized via cyclocondensation of cyclohexenone derivatives with guanidine, followed by hydrogenation .
- 1,2-Oxazole-3-carboxylic acid derivatives : Prepared via [3+2] cycloaddition of nitrile oxides with acetylene equivalents .
- Piperidin-4-yl intermediates : Functionalized via reductive amination or nucleophilic substitution .
Optimization of coupling reactions (e.g., amide bond formation) should employ Design of Experiments (DOE) to assess variables like solvent polarity, catalyst loading, and temperature .
Advanced: How can contradictory bioactivity data observed in different assay systems be systematically resolved?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line selectivity, protein conformation). A tiered approach is recommended:
Orthogonal Assay Validation : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene systems) .
Structural-Activity Relationship (SAR) Profiling : Synthesize analogs with modifications to the oxazole or tetrahydroquinazoline groups to isolate pharmacophore contributions .
Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding factors across datasets .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying piperidine ring conformation and oxazole regiochemistry. Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydroquinazoline moiety .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and detects trace impurities .
Advanced: What computational strategies are recommended for predicting kinase binding affinity, and how can models be validated?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize kinases with conserved hinge regions (e.g., PI3K, EGFR) .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and entropy contributions .
Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Basic: What stability considerations are critical during storage and handling?
Methodological Answer:
- Thermal Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the tetrahydroquinazoline ring .
- Light Sensitivity : Protect from UV exposure; amber glass vials minimize photodegradation of the oxazole group .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond .
Advanced: How can AI-driven reaction path search methods enhance synthesis optimization?
Methodological Answer:
- Reaction Path Algorithms : Implement density functional theory (DFT)-based transition state searches (e.g., IRC calculations) to identify low-energy pathways for amide coupling .
- Active Learning Platforms : Tools like ChemOS integrate robotic experimentation with Bayesian optimization to iteratively refine reaction conditions (e.g., solvent, catalyst) .
- Feedback Loops : Experimental data (e.g., yield, purity) are fed back into computational models to improve predictive accuracy .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence-based kits (e.g., Kinase-Glo®) for IC50 determination against target kinases .
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, A549) to assess selectivity indices .
Advanced: What strategies address low solubility in biological assay buffers?
Methodological Answer:
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
Co-Solvent Systems : Optimize DMSO/PBS ratios (≤0.1% DMSO) to maintain compound stability .
Basic: How can reaction yields be improved during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling dynamic adjustments .
- Membrane Separation : Tangential flow filtration removes low-MW impurities (e.g., unreacted intermediates) .
Advanced: What metabolomics approaches identify off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
